Physicochemical Profiling and Synthetic Applications of 6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine: A Comprehensive Technical Guide
Physicochemical Profiling and Synthetic Applications of 6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine: A Comprehensive Technical Guide
Executive Summary
Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for a wide array of therapeutic agents ranging from antivirals to kinase inhibitors 1[1]. Among these derivatives, 6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine has emerged as a highly versatile synthetic building block. Its unique substitution pattern provides multiple orthogonal vectors for late-stage functionalization, enabling rapid structure-activity relationship (SAR) exploration.
This technical guide provides an in-depth analysis of its physicochemical properties, structural reactivity, and validated experimental workflows for downstream functionalization, designed specifically for drug development professionals.
Physicochemical Properties
Understanding the foundational physicochemical metrics of 6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine is critical for predicting its behavior in both synthetic workflows and biological assays. The data below synthesizes its core physical parameters 2[2] 3[3].
| Property | Value / Description |
| IUPAC Name | 6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine |
| CAS Registry Number | 1146911-28-5 |
| Molecular Formula | C₁₄H₁₁BrN₂ |
| Molecular Weight | 287.16 g/mol |
| Core Scaffold | Imidazo[1,2-a]pyridine |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 (Bridgehead Nitrogen N4) |
| Synthetic Utility | C-3 electrophilic substitution, C-6 cross-coupling |
Structural Reactivity & Mechanistic Logic
The reactivity of 6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine is dictated by the electronic distribution across its fused bicyclic system:
-
C-3 Nucleophilicity: The bridgehead nitrogen donates electron density into the imidazole ring, rendering the C-3 position highly nucleophilic. This enamine-like character makes C-3 the primary site for electrophilic aromatic substitution (e.g., halogenation, formylation, and sulfenylation).
-
C-6 Halogen Handle: The bromine atom at the C-6 position serves as a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because C-3 functionalization does not require a metal catalyst, chemists can perform orthogonal, sequential modifications.
-
Steric and Electronic Tuning: The C-8 methyl group provides localized steric bulk, which can influence the conformation of the overall molecule and improve metabolic stability by blocking oxidative sites. The C-2 phenyl group extends the π-conjugation, a feature often critical for binding affinity in ATP-competitive kinase inhibitors.
Experimental Workflow: Regioselective C-3 Sulfenylation
Sulfenated imidazoheterocycles are highly sought after in medicinal chemistry. Traditional sulfenylation methods often require harsh transition-metal catalysts. However, a highly efficient, transition-metal-free protocol utilizing iodine and triphenylphosphine has been validated for 6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine, yielding the desired C-3 sulfenated product in an excellent 89% yield 1[1].
Protocol: I₂/PPh₃-Mediated C-3 Sulfenylation
Objective: To regioselectively introduce a sulfenyl group at the C-3 position using sodium sulfinates.
Reagents Required:
-
6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine (1.0 equiv)
-
Sodium benzenesulfinate (2.0 equiv)
-
Iodine (I₂, 1.0 equiv)
-
Triphenylphosphine (PPh₃, 2.0 equiv)
-
Solvent: N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
In Situ Electrophile Generation: In an oven-dried reaction vessel equipped with a magnetic stir bar, dissolve I₂ (1.0 equiv) and PPh₃ (2.0 equiv) in anhydrous DMF.
-
Causality: This step is mechanistically critical. Iodine and triphenylphosphine react to form a Ph₃PI₂ adduct. Control experiments have shown that replacing iodine with other sources (like TBAI or NIS) results in trace or no product formation[1].
-
-
Substrate Addition: To the activated mixture, add 6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine (1.0 equiv) and sodium benzenesulfinate (2.0 equiv).
-
Causality: The Ph₃PI₂ adduct reacts with the sodium sulfinate to generate a highly reactive electrophilic sulfenyl iodide species, which is primed for attack by the electron-rich C-3 position of the imidazo[1,2-a]pyridine core.
-
-
Thermal Activation: Seal the vessel and heat the reaction mixture to 80°C, maintaining continuous stirring for 12 hours.
-
Causality: DMF stabilizes the polar transition state of the electrophilic aromatic substitution. A temperature of 80°C provides the necessary kinetic energy to drive the reaction to completion without causing thermal degradation of the sulfinate salt[1].
-
-
Workup and Isolation: Cool the reaction to room temperature. Quench with saturated aqueous Na₂S₂O₃ to neutralize residual iodine. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel column chromatography (using a hexane/ethyl acetate gradient) to isolate the pure C-3 sulfenated product.
Data Visualization: Functionalization Pathways
The diagram below illustrates the divergent, orthogonal functionalization pathways enabled by the unique structural features of 6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine.
Figure 1: Divergent functionalization pathways of 6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine.
References
- RSC Advances - Iodine–triphenylphosphine mediated synthesis of sulfenated imidazoheterocycles.
- ChemicalBook - 6-broMo-8-Methyl-2-phenylH-iMidazo[1,2-a]pyridine | 1146911-28-5.
- BLD Pharm - 1146911-28-5 | 6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine.
